molecular formula C34H68O2 B143676 Cetyl stearate CAS No. 1190-63-2

Cetyl stearate

Cat. No.: B143676
CAS No.: 1190-63-2
M. Wt: 508.9 g/mol
InChI Key: SSZBUIDZHHWXNJ-UHFFFAOYSA-N
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Description

Cetyl stearate (CAS 1190-63-2), also known as hexadecyl octadecanoate, is a long-chain ester synthesized from cetyl alcohol (C₁₆H₃₃OH) and stearic acid (C₁₈H₃₆O₂) . Key properties include:

  • Molecular formula: C₃₄H₆₈O₂
  • Molecular weight: 508.9 g/mol
  • Melting point: 57°C
  • Boiling point: 497°C
  • Density: 0.87 g/mL .

It is widely used as a lubricant, emulsion stabilizer, and dispersing agent in cosmetics, pharmaceuticals, and industrial formulations . Its solid-liquid phase change behavior (enthalpy ~150–200 J/g) and enhanced thermal stability make it suitable for latent heat storage applications .

Preparation Methods

Acid-Catalyzed Esterification

Traditional Sulfuric Acid Catalysis

The conventional method employs sulfuric acid (H₂SO₄) as a homogeneous catalyst. In this approach, cetyl alcohol and stearic acid are heated at 60–80°C under reflux for 6–12 hours . The acid/alcohol molar ratio typically ranges from 1:1 to 1:1.2, with catalyst loading at 1–5 wt.%. Post-reaction neutralization with sodium bicarbonate removes residual acid, followed by solvent extraction or distillation. While this method achieves yields exceeding 85%, drawbacks include corrosion risks, difficulty in catalyst recovery, and byproduct formation .

Alternative Acid Catalysts

Para-toluenesulfonic acid (p-TSA) and methanesulfonic acid (MSA) offer milder alternatives. Studies comparing catalysts for stearic acid esterification show p-TSA achieves 92% conversion at 90°C in 8 hours, outperforming H₂SO₄ in selectivity . MSA, though less corrosive, requires higher temperatures (100–110°C) for comparable yields.

Heterogeneous Catalysis with SO₃H-Carbon

Catalyst Preparation

SO₃H-carbon catalysts, derived from glycerol pyrolysis and sulfonation, provide a sustainable alternative. The catalyst synthesis involves carbonizing glycerol at 400°C under nitrogen, followed by sulfonation with concentrated H₂SO₄ at 150°C . This process yields a porous carbon matrix with –SO₃H group densities of 1.2–1.5 mmol/g .

Reaction Optimization

Using a 1:1 molar ratio of stearic acid and cetyl alcohol, SO₃H-carbon (20 wt.%) achieves 97% conversion at 90°C in 6 hours under solvent-free conditions . Key parameters include:

ParameterOptimal ValueEffect on Yield
Catalyst Loading20 wt.%Maximizes active sites
Temperature90°CBalances kinetics and thermal stability
Reaction Time6 hoursEnsures equilibrium attainment
Substrate Ratio1:1Minimizes side reactions

The catalyst exhibits five reuse cycles with <5% activity loss, attributed to its moisture tolerance and structural stability .

Industrial Production Techniques

Large-scale synthesis employs continuous-flow reactors with acid-resistant alloys. A representative protocol involves:

  • Pre-mixing : Stearic acid and cetyl alcohol (1:1 molar ratio) are melted at 70°C.

  • Reaction : The mixture passes through a fixed-bed reactor packed with SO₃H-carbon at 90°C and 2 bar pressure .

  • Separation : Unreacted substrates are removed via thin-film evaporation.

  • Purification : Molecular distillation at 200°C and 0.01 mbar yields >99% purity .

Purification Strategies

Crude cetyl stearate undergoes:

  • Solvent Recrystallization : Ethanol or acetone washes remove fatty acid residues, achieving 95–98% purity .

  • Column Chromatography : Silica gel elution with hexane:ethyl acetate (9:1) resolves ester impurities but is cost-prohibitive for industrial use .

  • Molecular Distillation : High-vacuum short-path distillation at 200–220°C isolates the ester with minimal thermal degradation .

Quality Control and Characterization

Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms ester formation via carbonyl (C=O) stretch at 1,736 cm⁻¹ and C–O–C asymmetric vibration at 1,180 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) : ¹H-NMR peaks at δ 4.05 ppm (triplet, –CH₂–O–CO–) and δ 2.30 ppm (triplet, –CO–CH₂–) validate structure .
Gas Chromatography (GC) : Quantifies purity (>99%) and detects residual alcohols (<0.1%) .

Chemical Reactions Analysis

Types of Reactions: Cetyl stearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis breaks down the ester into its constituent alcohol and acid, while transesterification involves the exchange of the ester group with another alcohol.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst at elevated temperatures.

    Transesterification: Requires an alcohol and a catalyst, such as sodium methoxide, under mild heating conditions.

Major Products Formed:

Scientific Research Applications

Cosmetic Applications

Cetyl stearate is primarily used in cosmetics as an emollient, emulsifier, and thickening agent. Its properties enhance the texture and stability of formulations, making it a popular choice in creams, lotions, and makeup products.

Emollient Properties

This compound acts as a skin conditioning agent, providing a soft and smooth appearance to the skin. It helps to form a protective barrier on the skin's surface, preventing moisture loss and improving hydration levels .

Emulsification

As an emulsifier, this compound stabilizes oil-in-water (O/W) emulsions. A study utilizing D-optimal experimental design demonstrated that this compound, when combined with other co-emulsifiers like glyceryl stearate and stearic acid, significantly influenced the stability and texture of cosmetic emulsions . This interaction was crucial for developing formulations that meet consumer expectations for texture and performance.

Pharmaceutical Uses

In pharmaceuticals, this compound is employed as a lubricant in tablet formulations and as a component in topical ointments. Its ability to enhance the spreadability of ointments makes it valuable in dermatological applications.

Lubricant in Tablet Formulations

This compound serves as a lubricant during the tablet manufacturing process, reducing friction between tablets and machinery. This application is critical for ensuring efficient production without compromising the integrity of the tablets.

Food Industry Applications

This compound finds limited but notable applications in the food industry as an emulsifier and stabilizer. It helps maintain product consistency and enhances mouthfeel in various food formulations.

Safety and Toxicological Studies

Research on the safety of this compound has shown it to be non-irritating to skin and eyes at typical usage concentrations. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound is safe for use in cosmetics, with minimal potential for irritation or sensitization .

Biocatalytic Production

Recent advancements in biocatalytic processes have improved the synthesis of cetyl esters, including this compound. Studies indicate that using immobilized lipases can yield high-quality cetyl esters under optimized conditions, which are essential for meeting industry standards .

Optimization Studies

A study optimized the enzymatic production of cetyl esters using Novozym® 435 lipase, achieving high yields (up to 99%) under specific conditions (reaction time, temperature, substrate molar ratio) that enhance efficiency while minimizing environmental impact .

Mechanism of Action

Cetyl stearate exerts its effects primarily through its emollient properties. It forms a hydrophobic film on the skin’s surface, reducing water loss and providing a smooth texture. This mechanism is beneficial in moisturizing and protecting the skin .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares cetyl stearate with other stearate esters and structurally related compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound 1190-63-2 C₃₄H₆₈O₂ 508.9 57 Cosmetics, phase change materials
Butyl Stearate 123-95-5 C₂₂H₄₄O₂ 340.6 20–25 Plasticizer, lubricant in textiles
Ethylhexyl Stearate 91031-35-5 C₂₆H₅₂O₂ 396.7 -15 Skin-conditioning agent, non-greasy emollient
Methyl Stearate 112-61-8 C₁₉H₃₈O₂ 298.5 37–39 Solvent, biodiesel additive
Stearyl Stearate 27729-52-4 C₃₆H₇₂O₂ 537.0 65–70 Thickener in creams, wax blends

Key Observations:

Chain Length and Physical State :

  • Longer alkyl chains (e.g., stearyl stearate) increase melting points and viscosity, making them solid at room temperature .
  • Shorter chains (e.g., butyl stearate) result in lower melting points and liquid states, ideal for lubricants .

Thermal Stability :

  • This compound exhibits superior thermal stability compared to its precursors (stearic acid and cetyl alcohol), with decomposition temperatures exceeding 250°C .
  • Methyl stearate, with a shorter chain, degrades at lower temperatures (~200°C) .

Cosmetic Performance: this compound and ethylhexyl stearate form non-greasy, hydrophobic films, but this compound provides better emulsion stabilization due to its higher molecular weight .

Biological Activity

Cetyl stearate, a long-chain fatty acid ester derived from cetyl alcohol and stearic acid, is widely used in cosmetic and pharmaceutical formulations due to its emulsifying, thickening, and stabilizing properties. This article delves into the biological activity of this compound, examining its safety profile, antimicrobial properties, and potential applications in various fields.

Chemical Structure and Properties

This compound (C18H36O2) is a waxy solid at room temperature, characterized by its hydrophobic nature and ability to form stable emulsions. Its molecular structure consists of a long hydrophobic alkyl chain, which contributes to its effectiveness as an emollient and emulsifier.

1. Safety and Irritation Studies

Numerous studies have assessed the safety of this compound in cosmetic formulations. A comprehensive review highlighted that this compound is generally recognized as safe for use in cosmetics, with minimal to no irritation observed in various clinical studies. For instance:

  • Skin Irritation : In studies involving formulations containing 60% to 65% cetyl esters applied to intact and abraded rabbit skin, no significant irritation was recorded .
  • Ocular Irritation : Similar formulations were tested for ocular irritation, yielding no adverse effects .
  • Primary Irritation Index (PII) : The PII scores from multiple studies indicated that this compound has low potential for skin irritation (scores ranged from 0 to 0.4) .

2. Antimicrobial Activity

This compound exhibits antimicrobial properties that can be beneficial in cosmetic formulations. Research indicates that it can inhibit the growth of certain bacteria:

  • A study reported that cetyl alcohol (a component of this compound) demonstrated significant inhibition against Streptococcus mutans, suggesting potential applications in oral care products .
  • The compound's efficacy against other pathogens remains an area for further exploration.

Case Study 1: Emulsifying Agent in Creams

In a study examining the structural properties of creams containing this compound, researchers found that it plays a crucial role in stabilizing emulsions by forming bilayers that enhance the texture and consistency of topical products. The bilayer thickness was measured at approximately 46 Å, indicating effective incorporation into the cream matrix .

Case Study 2: Biocatalytic Synthesis

A biocatalytic process for synthesizing high-quality cetyl esters, including this compound, was optimized using lipases from Candida antarctica and Rhizomucor miehei. The study revealed that varying enzyme amounts significantly affected the yield of esters, with optimal conditions leading to yields exceeding 90% . This process not only highlights the compound's versatility but also its potential for sustainable production methods.

Research Findings

Study Findings
NCBI Study on BiocatalysisAchieved >90% yield of cetyl esters using optimized enzyme conditionsSupports efficient synthesis methods for this compound
Safety Assessment ReportNo significant irritation or sensitization observed in clinical trialsThis compound is safe for cosmetic use
Antimicrobial StudySignificant inhibition of bacterial growth by cetyl alcoholPotential use in antimicrobial applications

Q & A

Q. Basic: What experimental protocols optimize the synthesis of high-purity cetyl stearate?

Methodological Answer:
this compound is synthesized via esterification of stearic acid and cetyl alcohol, typically using acid catalysts (e.g., sulfuric acid) under controlled temperatures (60–80°C). To achieve high purity, post-synthesis purification methods like solvent recrystallization (using ethanol or acetone) or column chromatography are recommended. Monitor reaction completion via thin-layer chromatography (TLC) or gas chromatography (GC) to detect unreacted starting materials .

Q. Advanced: How can thermal degradation kinetics of this compound be modeled for phase change material applications?

Methodological Answer:
Thermogravimetric analysis (TGA) under inert or oxidative atmospheres at varying heating rates (e.g., 5–20°C/min) provides degradation profiles. Apply kinetic models like the Flynn-Wall-Ozawa or Kissinger method to calculate activation energy (EaE_a) and degradation mechanisms. Differential scanning calorimetry (DSC) can complement this by correlating enthalpy changes with structural stability .

Q. Basic: What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Confirm ester bond formation (e.g., 1H^{1}\text{H} NMR peaks at δ 4.05 ppm for –COO–CH2_2– groups).
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify ester carbonyl stretches (~1740 cm1^{-1}) and hydroxyl absence.
  • Gas Chromatography (GC): Quantify purity by detecting residual alcohols or fatty acids .

Q. Advanced: How should researchers address contradictory melting point (MP) data for this compound in literature?

Methodological Answer:
Discrepancies in reported MPs (e.g., 56°C vs. 59.22–214.93°C) may stem from purity variations or polymorphic forms. Standardize characterization using DSC with calibrated instruments. Compare results against reference materials and document solvent history, as recrystallization solvents can influence crystal packing .

Q. Basic: What role does this compound play in thermal energy storage systems?

Methodological Answer:
this compound acts as a phase change material (PCM) due to its high latent heat (e.g., ~214 J/g). It is often blended with other esters (e.g., methyl palmitate) to form eutectic mixtures, lowering melting points for tailored thermal regulation. Design experiments to measure enthalpy via DSC and cycle stability through repeated melting-freezing tests .

Q. Advanced: What methodologies assess the long-term stability of this compound in cosmetic or pharmaceutical formulations?

Methodological Answer:
Conduct accelerated stability studies under ICH guidelines:

  • Thermal Stress: Store samples at 40°C/75% RH for 6 months, monitoring phase separation via optical microscopy.
  • Oxidative Stability: Use rancimat tests or peroxide value measurements.
  • Compatibility: Pair with common excipients (e.g., sorbitan stearate, cetyl alcohol) and analyze interactions using Raman spectroscopy or X-ray diffraction .

Q. Basic: How can researchers mitigate ester hydrolysis during this compound storage?

Methodological Answer:
Hydrolysis is minimized by storing this compound in anhydrous conditions (desiccators, nitrogen atmosphere) and avoiding acidic/basic environments. Use stabilizers like antioxidants (e.g., BHT) and monitor hydrolysis via acid value titration or FTIR for free fatty acid detection .

Q. Advanced: What computational approaches predict this compound’s compatibility with polymer matrices?

Methodological Answer:
Employ molecular dynamics (MD) simulations to model interactions between this compound and polymers (e.g., polyethylene). Parameters include solubility parameters (Hansen or Hildebrand) and radial distribution functions (RDFs) to assess dispersion homogeneity. Validate with experimental tensile testing and SEM imaging .

Q. Basic: How is this compound quantified in complex mixtures like cosmetic creams?

Methodological Answer:
Use high-performance liquid chromatography (HPLC) with a C18 column and evaporative light scattering detector (ELSD). Sample preparation involves lipid extraction via Soxhlet (hexane/ethanol). Validate the method with spike-recovery experiments and calibration curves .

Q. Advanced: What strategies resolve discrepancies in this compound’s enthalpy values across studies?

Methodological Answer:
Variations arise from differences in calorimeter calibration or sample purity. Standardize testing using certified reference materials (e.g., indium for DSC calibration) and report detailed experimental conditions (heating rate, atmosphere). Cross-validate with adiabatic calorimetry for absolute enthalpy values .

Properties

IUPAC Name

hexadecyl octadecanoate
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InChI

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZBUIDZHHWXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C34H68O2
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DSSTOX Substance ID

DTXSID5061586
Record name Hexadecyl stearate
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Molecular Weight

508.9 g/mol
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Physical Description

Other Solid; Pellets or Large Crystals, Solid; [Sigma-Aldrich MSDS]
Record name Octadecanoic acid, hexadecyl ester
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Record name Cetyl stearate
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CAS No.

1190-63-2
Record name Cetyl stearate
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Record name Cetyl stearate
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Record name Octadecanoic acid, hexadecyl ester
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Record name CETYL STEARATE
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Synthesis routes and methods I

Procedure details

Example 2 was repeated but for the sequence of addition of glycerol monolaurate. Instead of being added with cetyl alcohol, an equal amount of glycerol monolaurate utilized in Example 2 was added after the addition of the TEA.
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Synthesis routes and methods II

Procedure details

The encapsulant is soluble in the polymerizer, and solid at room temperature. Examples of encapsulants are polymers and waxes. Waxes include waxy polymers. Waxes are water insoluble, organic materials that are solid or semi-solid at room temperature and usually of lower density than water, and typically can be melted above room temperature to form a liquid. Preferred waxes include any naturally occurring and synthetic waxes, wax esters, and greases that generally have a melting temperature of 30° C. or more with a melting range of less than 10° C. and are usually non-reactive with the reagents or solvents to which they are exposed. Examples of waxes are esters of various long-chain (fatty) alcohols and long-chain acids, preferably where at least one member of the ester has 10 or more carbon atoms, including various unsaturated and branched chain types and also those esters of glycerols and sterols. Also, certain free alcohols or acids have wax-like properties of melting temperature and inertness. Examples of saturated fatty acids that can be used are capric, lauric, myristic, palmitic, margaric, stearic, arachidic, behenic, tetracosanic, lignoceric, cerotic, and melissic. Some examples of unsaturated fatty acids that can be used are tiglic, hypogaeic, gaidic, physetoleic, elaidic, oleic, isooleic, erudic, brassidic, and isoerudic. Some examples of fatty alcohols that can be used are octadecyl, carnaubyl, ceryl, melissyl, and phytol. Also included are various esters of these and other fatty acids with any suitable fatty alcohols, or sterols such as cholesterol, or glycerols. Other examples are natural or suitably modified or derivatized waxes such as various plant derived waxes, greases and oils including carnauba wax, cranberry wax, ouricuri wax, candelilla wax, raphia wax, apple, cotton and cactus waxes; waxes (including greases) produced by bacteria (e.g. cetyl stearate); fungi, protozoa and algae; various invertebrate waxes and greases including insect waxes such as beeswaxes (e.g. triacontyl palmitate, palmatyl palmitate), and Coccus sp. derived waxes (e.g. lac, cochineal and Chinese insect); other animal fats (e.g. triglycerides) and waxes including spermaceti (e.g. cetyl palmitate), lanolin and wool grease.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl N-(tert-butylamino)carbamate
benzyl N-(tert-butylamino)carbamate
Cetyl stearate
benzyl N-(tert-butylamino)carbamate
benzyl N-(tert-butylamino)carbamate
Cetyl stearate
benzyl N-(tert-butylamino)carbamate
benzyl N-(tert-butylamino)carbamate
Cetyl stearate
benzyl N-(tert-butylamino)carbamate
benzyl N-(tert-butylamino)carbamate
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